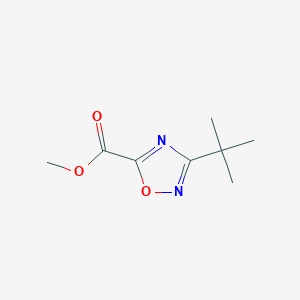
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate: is a chemical compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to act as ligands in coordination chemistry and catalysis. The unique structure of this compound allows it to stabilize various metal centers, making it a valuable compound in both academic research and industrial applications.
Safety and Hazards
“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation. Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It also causes skin irritation .
Zukünftige Richtungen
“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications . This suggests that it could have significant applications in the field of optoelectronics in the future.
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in organic synthesis as catalysts .
Mode of Action
The compound acts as a ligand for palladium complexes in amination reactions of aryl halides . It’s also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Biochemical Pathways
It’s known that it plays a crucial role in various organic synthesis reactions, including cross-coupling reactions .
Result of Action
The result of the compound’s action is the facilitation of various organic synthesis reactions. For instance, it’s used to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate can be synthesized through the reaction of 1,3-Bis(2,6-di-i-propylphenyl)imidazolium chloride with sodium bicarbonate. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form the corresponding imidazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bicarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under mild conditions.
Major Products:
Oxidation: Imidazolium salts.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can stabilize metal centers and facilitate various catalytic reactions, such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and as a stabilizing agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a delivery vehicle for metal-based drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to stabilize metal nanoparticles and facilitate their incorporation into various matrices.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
Comparison: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate is unique due to its bicarbonate group, which imparts different reactivity and stability compared to other similar compounds. For example, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride lacks the bicarbonate group and therefore has different solubility and reactivity properties. The presence of the bicarbonate group in this compound also allows it to participate in unique substitution reactions that are not possible with other similar compounds.
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.CH2O3/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3)4/h9-21H,1-8H3;(H2,2,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXQLQEVHESQH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)

